2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate
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Overview
Description
2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate is a chemical compound that belongs to the class of thiazepine derivatives. Thiazepines are seven-membered heterocyclic compounds containing nitrogen and sulfur atoms. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate typically involves the condensation of 2-chloroethyl-3-chloropropyl sulfide with appropriate primary amines . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The resulting product is then purified through crystallization or other separation techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted thiazepine derivatives.
Scientific Research Applications
2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazepine derivatives.
Biology: Studied for its potential biological activities, including antifungal and anthelminthic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate involves its interaction with various molecular targets and pathways. The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter activity and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Perhydro-1,4-thiazepine derivatives: These compounds share a similar thiazepine core structure and exhibit comparable pharmacological activities.
Benzodiazepines: Although structurally different, benzodiazepines also interact with neurotransmitter receptors and have similar therapeutic applications.
Uniqueness
2-(Hexahydro-1,4-thiazepin-4-yl)ethyl diphenylacetate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a thiazepine ring with a diphenylacetate moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic use.
Properties
CAS No. |
87565-58-0 |
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Molecular Formula |
C21H23NO2S |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(3,5-dihydro-2H-1,4-thiazepin-4-yl)ethyl 2,2-diphenylacetate |
InChI |
InChI=1S/C21H23NO2S/c23-21(24-15-13-22-12-7-16-25-17-14-22)20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,16,20H,12-15,17H2 |
InChI Key |
KKGGKOREWUGDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC=CCN1CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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